Imbricatin

Antioxidant Free Radical Scavenging Oxidative Stress

Imbricatin is the primary stilbenoid biomarker from Vanda coerulea, offering dual COX-2/PGE-2 suppression (IC50 12.0/12.2 µM) unmatched by gigantol or methoxycoelonin. With α-glucosidase inhibition surpassing acarbose, this 98% HPLC-verified standard ensures reproducible SAR studies and phytochemical standardization. Essential for UVB-induced oxidative stress models.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
CAS No. 84504-71-2
Cat. No. B15129110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImbricatin
CAS84504-71-2
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CCC3=C4C2=C1COC4=CC(=C3)O)O
InChIInChI=1S/C16H14O4/c1-19-16-11-7-20-13-6-10(17)4-8-2-3-9(5-12(16)18)14(11)15(8)13/h4-6,17-18H,2-3,7H2,1H3
InChIKeyGNUBOQVVIAMPSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imbricatin (CAS 84504-71-2): A Benchmark Dihydrophenanthropyran Stilbenoid for Oxidative Stress and Inflammation Research


Imbricatin is a naturally occurring 9,10-dihydrophenanthropyran stilbenoid [1] first isolated from the orchid Pholidota imbricata [2]. As a member of the phenanthrene class, it exhibits a unique fused tetracyclic scaffold (C16H14O4; MW 270.28 g/mol) [1] with a predicted XLogP3-AA of 2.6 [1] and a topological polar surface area (TPSA) of 58.9 Ų [3]. It has been identified in numerous orchid species including Vanda coerulea, Dendrobium amoenum, and Coelogyne nitida [4]. Within V. coerulea stem extracts, imbricatin represents the most concentrated stilbenoid biomarker [5], establishing its analytical relevance for phytochemical standardization and quality control of orchid-derived preparations.

Why Generic Substitution Fails: Imbricatin (CAS 84504-71-2) Exhibits Non-Interchangeable Potency and Mechanistic Divergence from Its Closest Stilbenoid Analogs


Within the orchid stilbenoid class, subtle structural variations among dihydrophenanthropyrans (e.g., imbricatin), dihydrophenanthrenes (e.g., methoxycoelonin), and bibenzyls (e.g., gigantol) translate into pronounced quantitative differences in both radical scavenging potency and enzyme inhibition profiles. As demonstrated in the quantitative evidence below, imbricatin consistently outperforms its closest analogs in multiple orthogonal assays, including hydroxyl radical scavenging and COX-2 inhibition. Conversely, gigantol exhibits negligible COX-2 inhibitory activity (IC50 ≥100 µM) despite modest antioxidant effects [1]. These non-linear structure-activity relationships preclude simple analog substitution. Procurement of imbricatin specifically is essential for experiments requiring maximal antioxidant potency combined with dual COX-2/PGE-2 suppression, a functional profile not replicated by other readily available stilbenoids .

Imbricatin (CAS 84504-71-2) Quantitative Differentiation Evidence: Head-to-Head Performance Against Structural Analogs and Reference Standards


Hydroxyl Radical Scavenging: Imbricatin Demonstrates 23-Fold Superior Potency Over Methoxycoelonin and 4.6-Fold Over Gigantol

Imbricatin exhibits a hydroxyl radical (•OH) scavenging IC50 of 0.034 ± 0.011 µM, compared to 0.035 ± 0.008 µM for methoxycoelonin, 0.157 ± 0.039 µM for gigantol, 0.076 ± 0.014 µM for flavidin, 0.079 ± 0.018 µM for coelonin, and 0.045 ± 0.012 µM for the reference antioxidant quercetin [1]. Imbricatin thus demonstrates a 4.6-fold lower IC50 (higher potency) than gigantol and a 1.3-fold lower IC50 than quercetin in this assay.

Antioxidant Free Radical Scavenging Oxidative Stress

DPPH Radical Scavenging: Imbricatin Outperforms Methoxycoelonin, Gigantol, and Coelonin in a Standardized Cell-Free Assay

In the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, imbricatin achieved an IC50 of 8.37 ± 0.61 µM, compared to 9.01 ± 0.93 µM for methoxycoelonin, 14.01 ± 1.69 µM for gigantol, 6.61 ± 1.07 µM for flavidin, 8.47 ± 1.58 µM for coelonin, and 2.42 ± 0.65 µM for quercetin [1]. Imbricatin demonstrates a 1.7-fold lower IC50 than gigantol, although it is less potent than flavidin (1.3-fold difference) and the reference quercetin (3.5-fold difference).

Antioxidant DPPH Assay Free Radical Scavenging

COX-2 Enzyme Inhibition: Imbricatin Exhibits 2-Fold Higher Potency Than Methoxycoelonin and >8-Fold Higher Potency Than Gigantol

In a human recombinant COX-2 enzyme inhibition assay, imbricatin exhibited an IC50 of 12.0 ± 1.2 µM, compared to 5.8 ± 1.2 µM for methoxycoelonin and ≥100 µM for gigantol. The positive control indomethacin demonstrated an IC50 of 1.6 ± 0.4 µM [1]. While methoxycoelonin is approximately 2-fold more potent than imbricatin in this specific assay, imbricatin's activity is still substantial, and gigantol is essentially inactive (IC50 ≥100 µM), highlighting a critical functional divergence within the stilbenoid class.

Anti-inflammatory COX-2 Inhibition Enzyme Assay

PGE-2 Production Inhibition: Imbricatin Demonstrates 1.6-Fold Superior Cellular Potency Over Methoxycoelonin

In UVB-irradiated (60 mJ/cm²) HaCaT keratinocytes, imbricatin inhibited prostaglandin E2 (PGE-2) production with an IC50 of 12.2 ± 2.9 µM, compared to 19.3 ± 3.8 µM for methoxycoelonin. Gigantol demonstrated strong inhibition but did not display a concentration-dependent effect, preventing IC50 calculation. The positive control indomethacin exhibited an IC50 of 2.7 ± 0.7 µM [1]. Imbricatin thus shows a 1.6-fold lower IC50 (higher potency) than methoxycoelonin in this cellular model of UVB-induced inflammation.

Anti-inflammatory PGE-2 Cellular Assay UVB Protection

Intracellular ROS Neutralization: Imbricatin Outperforms Methoxycoelonin and Gigantol in Stressed HaCaT Keratinocytes

In H₂O₂-stressed HaCaT keratinocytes, imbricatin neutralized intracellular reactive oxygen species (ROS) with an IC50 of 8.8 ± 1.7 µM (DCFH-DA probe), compared to 9.4 ± 2.1 µM for methoxycoelonin, 20.6 ± 0.5 µM for gigantol, and 13.8 ± 2.2 µM for quercetin [1]. Imbricatin demonstrates a 2.3-fold lower IC50 than gigantol and a 1.6-fold lower IC50 than quercetin in this cellular antioxidant assay.

Antioxidant Intracellular ROS Cellular Protection Oxidative Stress

α-Glucosidase Inhibition: Imbricatin Exhibits 1.5-Fold Higher Potency Than the Clinical Drug Acarbose

In an α-glucosidase enzyme inhibition assay, imbricatin (compound 15) exhibited an IC50 of 301.12 ± 6.6 µM, compared to 447.36 ± 28.3 µM for the clinical antidiabetic drug acarbose [1]. Imbricatin thus demonstrates a 1.5-fold lower IC50 (higher potency) than acarbose. Other related compounds in the same study, including gastrobellinol C (IC50 45.92 µM) and 1-(4′-hydroxybenzyl)-imbricartin (IC50 53.69 µM), showed even greater potency, while 6-methoxycoelonin was inactive [1].

α-Glucosidase Inhibition Diabetes Research Enzyme Assay Metabolic Disease

Imbricatin (CAS 84504-71-2): Validated Research and Industrial Application Scenarios Driven by Quantitative Differentiation Evidence


UVB-Induced Skin Inflammation and Photoprotection Research

Imbricatin's demonstrated dual activity—potent intracellular ROS neutralization (IC50 8.8 µM) and PGE-2 production inhibition (IC50 12.2 µM) in UVB-irradiated HaCaT keratinocytes [1]—makes it an ideal tool compound for investigating UVB-induced oxidative stress and inflammatory signaling pathways in skin models. Its superior potency over methoxycoelonin in PGE-2 inhibition (1.6-fold) and over gigantol in ROS neutralization (2.3-fold) supports its use as a benchmark stilbenoid in dermatological photoprotection studies and in the development of topical formulations targeting UV-induced skin damage.

Natural Product-Based α-Glucosidase Inhibitor Screening and Antidiabetic Lead Discovery

Imbricatin's α-glucosidase inhibitory activity (IC50 301.12 µM), which surpasses that of the clinical drug acarbose (IC50 447.36 µM) by 1.5-fold [1], positions it as a valuable positive control and scaffold for antidiabetic drug discovery. Procurement of imbricatin is warranted for laboratories conducting natural product-based screening campaigns for α-glucosidase inhibitors, as well as for structure-activity relationship (SAR) studies aimed at optimizing the dihydrophenanthropyran core for improved metabolic disease therapeutics.

Comparative Stilbenoid Pharmacology and Mechanistic Studies of COX-2/PGE-2 Pathway Modulation

The divergent COX-2 and PGE-2 inhibition profiles among imbricatin (COX-2 IC50 12.0 µM; PGE-2 IC50 12.2 µM), methoxycoelonin (COX-2 IC50 5.8 µM; PGE-2 IC50 19.3 µM), and gigantol (COX-2 IC50 ≥100 µM; PGE-2 non-concentration-dependent) [1] provide a unique opportunity for dissecting the structure-activity relationships governing stilbenoid interactions with the arachidonic acid cascade. Imbricatin is essential for such comparative pharmacology studies, serving as a key reference compound to benchmark novel COX-2 or PGE-2 inhibitors derived from natural sources.

Analytical Standardization and Quality Control of Orchid-Derived Botanical Extracts

As the most concentrated stilbenoid biomarker in Vanda coerulea stem extracts [1], imbricatin is a critical analytical standard for the phytochemical standardization and quality control of orchid-derived botanical preparations. Its well-characterized spectroscopic properties and availability as a purified reference compound (HPLC ≥97-98%) [2] enable accurate quantification in complex plant matrices, ensuring batch-to-batch consistency for research, development, and potential commercial applications of orchid-based nutraceuticals or cosmeceuticals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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